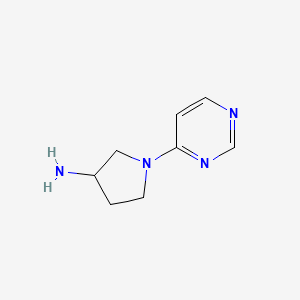

1-(Pyrimidin-4-yl)pyrrolidin-3-amine

Description

1-(Pyrimidin-4-yl)pyrrolidin-3-amine (CAS: 1247746-70-8) is a heterocyclic amine featuring a pyrrolidine ring substituted with a pyrimidin-4-yl group at position 1 and an amine at position 2. It is a versatile building block in medicinal chemistry, particularly in kinase inhibitor design, due to its ability to engage in hydrogen bonding and π-π interactions with biological targets . The compound is commercially available as a free base and in dihydrochloride salt form (CAS: 2098048-58-7), enhancing its solubility for pharmacological applications .

Properties

IUPAC Name |

1-pyrimidin-4-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-7-2-4-12(5-7)8-1-3-10-6-11-8/h1,3,6-7H,2,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRBTOHSCXESQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of pyrrolidine with a pyrimidine derivative under specific conditions. For instance, the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve catalytic hydrogenation and nucleophilic substitution reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for further pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrrolidine rings .

Scientific Research Applications

1-(Pyrimidin-4-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and protein binding.

Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Table 1: Structural Analogs with Modified Core Rings

Key Findings :

- Azetidine analogs (e.g., 1339904-39-0) exhibit higher metabolic stability but reduced solubility compared to the pyrrolidine-based parent compound .

- Piperidine analogs (e.g., 1249914-20-2) show increased flexibility, which can improve binding to proteins with deep hydrophobic pockets but may reduce selectivity .

Substituent Modifications

Table 2: Analogs with Functional Group Variations

Key Findings :

- Trifluoromethyl-substituted analogs (e.g., 2098048-58-7) demonstrate improved blood-brain barrier penetration due to increased lipophilicity .

- Pyrrolopyrimidine derivatives (e.g., compound in ) show enhanced potency against tyrosine kinases but may exhibit off-target effects due to bulkier structures.

Key Findings :

- Dihydrochloride salts (e.g., 2098048-58-7) generally require stringent handling due to irritant properties, whereas free bases (e.g., 1247746-70-8) are less hazardous .

Biological Activity

1-(Pyrimidin-4-yl)pyrrolidin-3-amine, a compound characterized by its pyrimidine and pyrrolidine moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 168.21 g/mol. The compound features a chiral center at the pyrrolidine carbon, which is crucial for its biological activity as the stereochemistry can significantly influence its interaction with biological targets.

The mechanism of action of this compound primarily involves its role as an enzyme inhibitor . It has been shown to interact with various enzymes, modulating their activity and influencing key biological pathways. Notably, the compound has demonstrated inhibitory effects on kinases involved in cell signaling and proliferation, which are critical in cancer and other diseases.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of several enzymes:

- Kinases : It selectively inhibits certain kinases, impacting cellular signaling pathways.

- Metabolic Enzymes : Research indicates that modifications to its structure enhance its potency against enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including this compound:

- Antibacterial Effects : The compound has shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating significant antibacterial potential .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the pyrimidine scaffold can lead to significant changes in binding affinity and selectivity toward specific biological targets:

- Modifications : Alterations to the substituents on the pyrimidine ring enhance the compound's inhibitory effects against targeted enzymes .

Case Studies

- Inhibition of JNK Kinase : A study highlighted that derivatives of this compound exhibited high selectivity for JNK3 kinase, with an IC value of 2.69 nM, suggesting potential applications in treating neurodegenerative disorders .

- Antimicrobial Efficacy : In vitro tests conducted on various pyrrolidine derivatives demonstrated promising antibacterial activity against multiple strains, emphasizing the compound's potential in developing new antimicrobial agents .

Q & A

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of amine vapors .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

How can researchers design derivatives to enhance the compound’s metabolic stability?

Advanced

Strategies include:

- Bioisosteric replacement : Substitute the pyrrolidine ring with piperidine (6-membered) to reduce CYP450-mediated oxidation .

- Deuterium incorporation : Replace labile C–H bonds (e.g., at pyrrolidine C3) with deuterium to slow metabolism .

- Prodrug approaches : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups, cleaved in vivo by esterases .

What computational tools are effective for predicting the compound’s physicochemical properties?

Q. Advanced

- logP calculation : Use Schrodinger’s QikProp or ACD/Labs to estimate partition coefficients (target logP ~1.5–2.5 for blood-brain barrier penetration) .

- pKa prediction : MoKa or Epik determines amine basicity (predicted pKa ~8.2), critical for solubility and ionization in physiological conditions .

- Solubility modeling : COSMO-RS predicts aqueous solubility (~15 mg/mL at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.